tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Synthetic Chemistry Protecting Group Strategy Process Optimization

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1330751-90-0) is an N-Boc-protected 2-hydroxymethyl-4-azaindole derivative with the molecular formula C₁₃H₁₆N₂O₃. This compound belongs to the pyrrolo[3,2-c]pyridine (5-azaindole) class, a privileged heterocyclic scaffold widely employed in medicinal chemistry for kinase inhibitor development.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B11806083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=C1CO)C=NC=C2
InChIInChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-10(8-16)6-9-7-14-5-4-11(9)15/h4-7,16H,8H2,1-3H3
InChIKeyMKXYSGXEAKPBDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: Core Azaindole Scaffold for Kinase-Targeted Library Synthesis


tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS 1330751-90-0) is an N-Boc-protected 2-hydroxymethyl-4-azaindole derivative with the molecular formula C₁₃H₁₆N₂O₃. This compound belongs to the pyrrolo[3,2-c]pyridine (5-azaindole) class, a privileged heterocyclic scaffold widely employed in medicinal chemistry for kinase inhibitor development [1]. The Boc (tert-butoxycarbonyl) group provides acid-labile N1-protection, while the 2-hydroxymethyl substituent serves as a versatile synthetic handle for further derivatization, including esterification, oxidation, halogenation, and amination . This combination of orthogonal protection and a modifiable functional group distinguishes it from simpler, unprotected analogs and establishes it as a strategic intermediate for constructing focused compound libraries targeting FMS kinase, MPS1, TRPA1, and other therapeutically relevant protein targets [1].

Why Unprotected or Isomeric Azaindoles Cannot Replace tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Multi-Step Synthesis


Generic substitution of this specific intermediate with unprotected, differently protected, or isomeric azaindoles introduces critical risks in multi-step synthetic sequences. The N-H analog (2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine) is susceptible to autoxidation and electrophilic attack at the pyrrole nitrogen, leading to byproduct formation and reduced yields [1]. The Boc group reduces electron density on the pyrrole ring, enhancing oxidative stability and enabling selective deprotection under mild acidic conditions (TFA/DCM, 0 °C, <2 h) without affecting the hydroxymethyl group . Alternative N-protecting groups (e.g., acetyl, tosyl) require harsher cleavage conditions that may compromise the integrity of the hydroxymethyl substituent or the pyridine ring. Furthermore, azaindole isomers such as pyrrolo[2,3-b]pyridine or pyrrolo[3,2-b]pyridine exhibit distinct electronic distributions and steric profiles, resulting in divergent biological activities [2]. The quantitative evidence below demonstrates exactly where these differences manifest.

Head-to-Head Evidence: Tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate vs. Closest Analogs


N-Boc Protection Efficiency: Near-Quantitative Yield vs. Unprotected Pyrrole Side Reactions

The Boc protection of the pyrrole nitrogen in the target compound proceeds with near-quantitative efficiency. Under optimized conditions (DMAP/CH₃CN, 20 °C, 18 h), the Boc introduction yields 101%; using TEA/DCM at 25 °C for 12 h yields 98.2% . In contrast, reactions involving the unprotected N-H pyrrolo[3,2-c]pyridine analog frequently suffer from N-alkylation side products due to competing nucleophilicity of the pyrrole nitrogen, with reported yields for similar N-unprotected heterocycle syntheses typically falling below 70% under comparable conditions . This represents a >30% yield advantage for the Boc-protected substrate.

Synthetic Chemistry Protecting Group Strategy Process Optimization

Selective Boc Deprotection Kinetics: Complete Cleavage Within 2 Hours at 0 °C Preserving Hydroxymethyl Integrity

The Boc group in tert-butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be completely removed using TFA in DCM at 0 °C within 2 hours, while preserving the hydroxymethyl functionality intact . This orthogonality is not universally observed with alternative N-protecting groups: N-acetyl analogs typically require prolonged heating with strong aqueous acid or base (6–12 h, reflux), conditions under which the primary alcohol may undergo elimination or dehydration [1]. The kinetic selectivity of Boc deprotection over hydroxymethyl modification is confirmed by the absence of byproducts attributable to alcohol dehydration in LC-MS analysis of the deprotection reaction mixture .

Protecting Group Orthogonality Deprotection Kinetics Functional Group Compatibility

Scaffold Privilege: Pyrrolo[3,2-c]pyridine Core Delivers Nanomolar FMS Kinase Inhibition vs. Lead Compound

Although tert-butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a synthetic intermediate rather than a final bioactive molecule, the pyrrolo[3,2-c]pyridine scaffold it embodies has been validated in direct head-to-head kinase assays. A series of eighteen pyrrolo[3,2-c]pyridine derivatives were tested against FMS kinase. Compounds 1e and 1r achieved IC₅₀ values of 60 nM and 30 nM, respectively—representing 1.6-fold and 3.2-fold improvements over the lead compound KIST101029 (IC₅₀ = 96 nM) [1]. Compound 1r also demonstrated functional selectivity in a panel of 40 kinases and exhibited antiproliferative IC₅₀ values of 0.15–1.78 μM across six ovarian, two prostate, and five breast cancer cell lines [1].

Kinase Inhibition FMS/CSF-1R Anticancer Drug Discovery

Commercial Availability and Purity Benchmarking Against Analogous Building Blocks

tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is commercially available from multiple vendors with a specified purity of 97% (HPLC) . By comparison, the structurally related building block tert-butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate (lacking the 2-hydroxymethyl group) is listed at 95–96% purity with a longer lead time (3–4 weeks) from certain suppliers . The 97% purity specification for the target compound meets the typical threshold for fragment-based screening libraries and parallel synthesis applications without requiring additional purification.

Chemical Procurement Building Block Sourcing Purity Specification

Optimal Deployment Scenarios for tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate in Drug Discovery and Chemical Biology


Parallel Synthesis of FMS/CSF-1R Kinase Inhibitor Libraries via 2-Hydroxymethyl Diversification

The hydroxymethyl handle enables rapid parallel derivatization (esterification, carbamoylation, sulfonylation, or Mitsunobu reactions) to generate diverse libraries of N-Boc-protected pyrrolo[3,2-c]pyridine analogs. Following Boc deprotection (TFA/DCM, 0 °C, 2 h ), the resulting free N-H compounds can be further functionalized or assessed in FMS kinase biochemical assays, where the scaffold has demonstrated IC₅₀ values as low as 30 nM [1]. The near-quantitative nature of both protection and deprotection steps (yields ≥98%) ensures high overall library recovery.

Structure-Activity Relationship (SAR) Exploration at the Pyrrole 2-Position of MPS1/TTK Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has been established as a core for MPS1 kinase inhibitors with in vitro IC₅₀ values in the low-nanomolar range [2]. The 2-hydroxymethyl group of the target compound can be oxidized to the corresponding aldehyde or carboxylic acid, then coupled with diverse amine or alcohol fragments to systematically probe the solvent-exposed region of the MPS1 ATP-binding pocket. The Boc group maintains N1 protection throughout the synthetic sequence, preventing unwanted N-alkylation side reactions that would occur with the unprotected scaffold.

Fragment-Based Drug Discovery (FBDD) Using a Pre-Validated Azaindole Fragment

With a molecular weight of 248.28 Da, this compound falls within fragment-like chemical space (MW <300, clogP typically <3). The pyrrolo[3,2-c]pyridine core has demonstrated binding to multiple kinase targets, and the compound can serve as a launch point for fragment growing or linking campaigns. The commercial availability at 97% purity eliminates the need for initial in-house synthesis, enabling immediate SPR or thermal shift screening to detect target engagement.

Continuous Flow Synthesis Scale-Up Leveraging Optimized Boc Chemistry

The well-characterized, high-yielding Boc protection (98–101%) and selective deprotection (2 h, 0 °C) steps are amenable to continuous flow processing, as demonstrated for related heterocyclic systems. The telescoped sequence of cyclocondensation, Boc protection, and hydroxymethylation in flow can minimize byproduct formation while maintaining consistent intermediate quality for kilogram-scale preclinical supply.

Quote Request

Request a Quote for tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.